3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- is a complex organic compound with a unique structure that combines a cyclopentene ring, a purine base, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentene ring, the introduction of the purine base, and the attachment of the propynyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different diol derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Cyclopentanol: A compound with a similar cyclopentene ring structure.
Propargyl alcohol: A compound with a similar propynyl group.
Uniqueness
What sets 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
194353-46-3 |
---|---|
Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-ynyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H13N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h1,3-5,7-8,10-11,19-21H,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |
InChI Key |
AKFIFNJGVGBSCR-OYBPUVFXSA-N |
Isomeric SMILES |
C#C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
C#CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.